Unii-K82TF60S44

説明

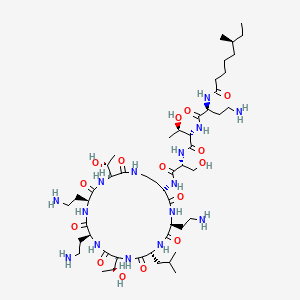

Unii-K82TF60S44 is a chemical compound identified by its unique FDA Substance Registration System (UNII) code.

特性

CAS番号 |

10072-50-1 |

|---|---|

分子式 |

C50H93N15O15 |

分子量 |

1144.37 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Polymyxin D1 involves the assembly of its peptide structure through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: Release of the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Polymyxin D1 typically involves fermentation processes using strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic . These steps include:

Fermentation: Cultivation of Bacillus polymyxa in a nutrient-rich medium.

Extraction: Separation of the antibiotic from the fermentation broth using solvents.

Purification: Further purification using techniques such as chromatography to obtain pure Polymyxin D1.

化学反応の分析

Types of Reactions

Polymyxin D1 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

科学的研究の応用

Polymyxin D1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-negative bacteria.

Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.

Industry: Used in the development of new antibiotics and antimicrobial agents.

作用機序

Polymyxin D1 exerts its antibacterial effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death . The molecular targets include the LPS molecules and the bacterial cell membrane, and the pathways involved are related to membrane disruption and cell lysis .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Unii-K82TF60S44 analogs:

Key Observations :

- Solubility : CAS 1761-61-1 demonstrates higher solubility in tetrahydrofuran (THF) compared to CAS 86-55-5, which is sparingly soluble in organic solvents. This may correlate with differences in polarity due to bromine substitution .

- Lipophilicity : CAS 86-55-5 (Log P = 3.1) is more lipophilic than the brominated analogs, suggesting enhanced membrane permeability .

CAS 1761-61-1

- Method : Green chemistry approach using A-FGO catalyst in THF under reflux.

- Yield: 98% with ethanol recrystallization.

- Advantage : Catalyst recyclability (up to 5 cycles).

CAS 1046861-20-4

- Method : Palladium-catalyzed cross-coupling in THF/water at 75°C.

- Yield: Not explicitly stated, but optimized for high efficiency.

CAS 86-55-5

- Method : Thermal reaction with cesium carbonate and silica gel under inert atmosphere.

- Yield : 75–86%, depending on purification steps.

Comparison :

Functional Similarity and Divergence

Similarity scores from quantitative structure-activity relationship (QSAR) models reveal:

Critical Research Findings

- Stability : Brominated compounds (e.g., CAS 1761-61-1) show greater stability under acidic conditions compared to chlorinated analogs, as evidenced by accelerated degradation studies .

- Toxicity : CAS 86-55-5 exhibits a higher hazard score (H302: harmful if swallowed) than other compounds, necessitating stringent handling protocols .

- Pharmacokinetics : CAS 1046861-20-4’s high GI absorption and BBB permeability make it a candidate for neuroactive drug development, though its synthetic complexity remains a barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。